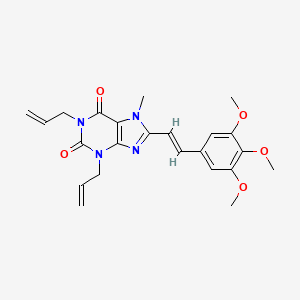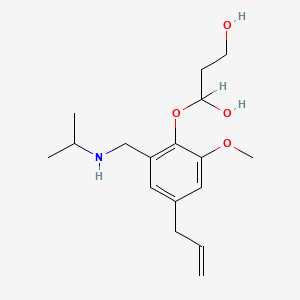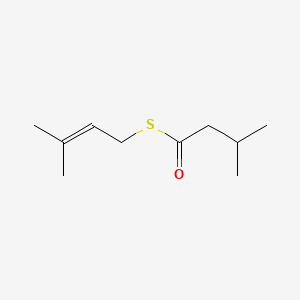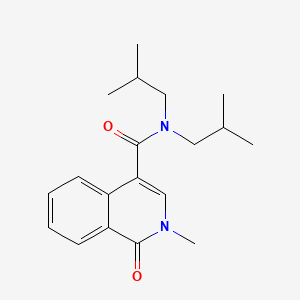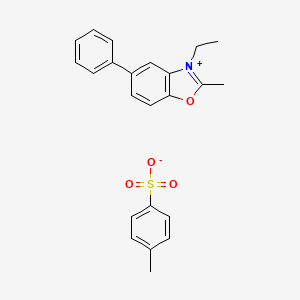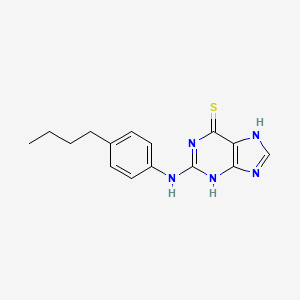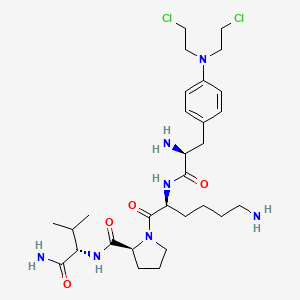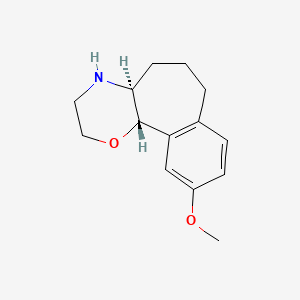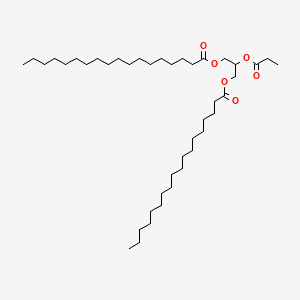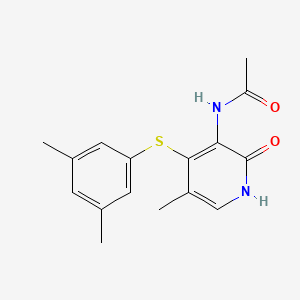
Tocol acetate, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tocol acetate, (2S)-, is a derivative of tocol, which belongs to the vitamin E family. Tocols are known for their antioxidant properties and are widely used in various industries, including food, pharmaceuticals, and cosmetics. The (2S)- configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tocol acetate, (2S)-, can be synthesized through several methods. One common approach involves the esterification of tocol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tocol acetate, (2S)-, often involves the extraction of tocol from natural sources such as palm oil or other plant oils. The extracted tocol is then subjected to esterification using acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tocol acetate, (2S)-, undergoes various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopherol quinone, a compound with different biological activities.
Reduction: The compound can be reduced back to tocol under specific conditions.
Substitution: Tocol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopherol quinone
Reduction: Tocol
Substitution: Various substituted tocol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tocol acetate, (2S)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the formulation of cosmetics and food products as an antioxidant and stabilizer
Mécanisme D'action
The primary mechanism of action of tocol acetate, (2S)-, is its antioxidant activity. It scavenges free radicals and protects cellular membranes from oxidative damage. The compound interacts with lipid peroxy radicals, converting them into more stable products and preventing lipid peroxidation. This action is crucial in maintaining cellular integrity and preventing oxidative stress-related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Other Tocol Derivatives: Tocodienols, Tocomonoenols, Plastochromanol-8
Uniqueness
Tocol acetate, (2S)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to other tocol derivatives, it may exhibit different antioxidant capacities and solubility properties, making it suitable for specific applications in pharmaceuticals and cosmetics .
Propriétés
Numéro CAS |
153379-67-0 |
|---|---|
Formule moléculaire |
C28H46O3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
Clé InChI |
CBUJHSGSOYAVJD-MRJKTFCFSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
